molecular formula C14H18N2O5S B5703045 methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate

methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate

Cat. No. B5703045
M. Wt: 326.37 g/mol
InChI Key: BUXQNQLIMVJDTH-UHFFFAOYSA-N
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Description

Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate, commonly known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPB is not fully understood, but it is believed to act as an inhibitor of protease enzymes. MPB has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects, including its ability to inhibit protease activity, reduce inflammation, and modulate the immune system. MPB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPB in lab experiments is its high purity and stability. MPB is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using MPB in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on MPB, including its potential use as a therapeutic agent for neurodegenerative disorders, its use as a drug delivery system for cancer therapy, and its potential as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of MPB and its potential toxicity.

Synthesis Methods

MPB is synthesized by the reaction of N-(4-carboxyphenyl)succinimide with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with methyl glycinate hydrochloride to obtain MPB. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.

Scientific Research Applications

MPB has various scientific research applications, including its use as a fluorescent probe for the detection of protease activity, as a drug delivery system for cancer therapy, and as a potential anti-inflammatory agent. MPB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-21-13(17)10-15-14(18)11-4-6-12(7-5-11)22(19,20)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQNQLIMVJDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl n-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate

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